
Dimotapp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimetapp is a well-known over-the-counter medication primarily used to treat symptoms of the common cold and allergies. It contains a combination of brompheniramine maleate, an antihistamine, and pseudoephedrine hydrochloride, a nasal decongestant . Brompheniramine maleate helps reduce the effects of histamine, a natural chemical in the body that can cause symptoms such as sneezing, itching, watery eyes, and runny nose . Pseudoephedrine hydrochloride works by shrinking the blood vessels in the nasal passages, thereby reducing nasal congestion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of brompheniramine maleate involves the reaction of 2-pyridinecarboxaldehyde with 2-dimethylaminoethylamine to form the intermediate Schiff base, which is then reduced using sodium borohydride to yield brompheniramine . Pseudoephedrine hydrochloride is synthesized from benzaldehyde through a series of reactions including condensation with nitroethane, reduction of the nitro group, and subsequent resolution of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of Dimetapp involves large-scale synthesis of its active ingredients followed by formulation into an elixir or tablet form. The process includes precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Dimetapp’s active ingredients undergo various chemical reactions:
Oxidation: Brompheniramine can be oxidized to form N-oxide derivatives.
Reduction: Pseudoephedrine can be reduced to methamphetamine under certain conditions.
Substitution: Brompheniramine can undergo nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of brompheniramine.
Reduction: Methamphetamine from pseudoephedrine.
Substitution: Various substituted derivatives of brompheniramine.
科学研究应用
Dimetapp has several scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine and decongestant mechanisms.
Biology: Investigated for its effects on histamine receptors and nasal decongestion.
Medicine: Studied for its efficacy in treating cold and allergy symptoms.
Industry: Used in the development of new formulations and drug delivery systems .
作用机制
Brompheniramine Maleate
Brompheniramine maleate acts as an antagonist of the H1 histamine receptors, which are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, brompheniramine reduces the symptoms caused by histamine release, such as sneezing, itching, and runny nose .
Pseudoephedrine Hydrochloride
Pseudoephedrine hydrochloride works by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the nasal passages. This reduces blood flow to the nasal mucosa, thereby decreasing nasal congestion .
相似化合物的比较
Similar Compounds
Mucinex D (guaifenesin/pseudoephedrine): Used for cough and nasal congestion, similar to Dimetapp.
Bromfed DM (brompheniramine/dextromethorphan/pseudoephedrine): Another combination used for cough and nasal congestion.
Zyrtec (cetirizine): An antihistamine used for allergic reactions, similar to brompheniramine.
Uniqueness
Dimetapp’s unique combination of brompheniramine maleate and pseudoephedrine hydrochloride provides both antihistamine and decongestant effects, making it particularly effective for treating a wide range of cold and allergy symptoms . Its formulation as an elixir also makes it easier to administer, especially for children .
属性
CAS 编号 |
87453-66-5 |
|---|---|
分子式 |
C38H51Cl3N4O7 |
分子量 |
782.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2.C9H13NO2.C9H13NO.C4H4O4.2ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-10-6-9(12)7-3-2-4-8(11)5-7;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;;/h3-9,11,15H,10,12H2,1-2H3;2-5,9-12H,6H2,1H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);2*1H/b;;;2-1-;;/t;9-;7-,9?;;;/m.01.../s1 |
InChI 键 |
HPLJKIRKESVBEY-ZGOLLYJASA-N |
手性 SMILES |
C[C@H](C(C1=CC=CC=C1)O)N.CNC[C@@H](C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl.Cl |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)N.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


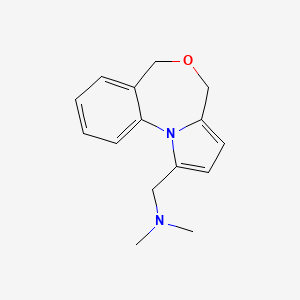

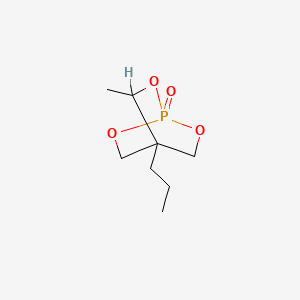
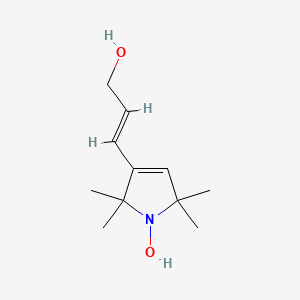
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
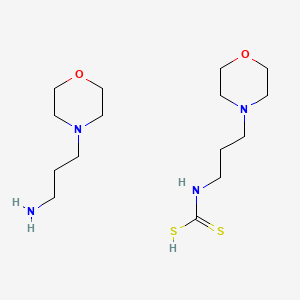
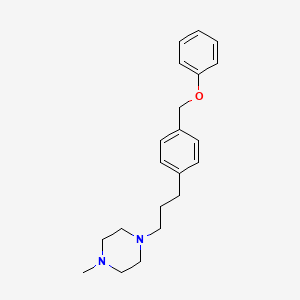
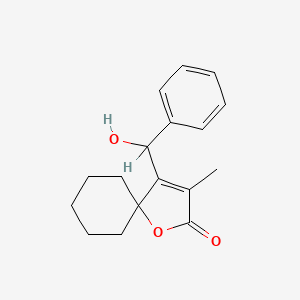
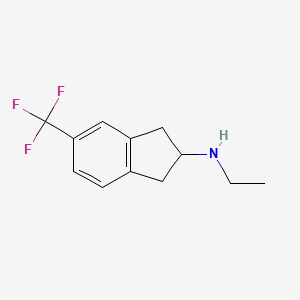
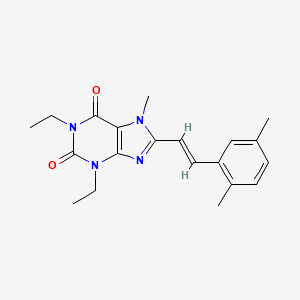
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)


![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)
